N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

Aqueous Solubility Bioconjugation PEGylation

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is a heterobifunctional conjugate comprising a Cy5 near-infrared fluorescent dye, a hydrophilic polyethylene glycol (PEG) spacer arm (specifically an m-PEG4 chain and a biotin-PEG3 segment), and a terminal biotin moiety. The Cy5 fluorophore exhibits excitation/emission maxima at 649/667 nm with an extinction coefficient of 232,000 M⁻¹cm⁻¹, enabling sensitive detection in the far-red spectral region with minimal background interference.

Molecular Formula C52H76ClN5O9S
Molecular Weight 982.7 g/mol
Cat. No. B15541722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(m-PEG4)-N'-(biotin-PEG3)-Cy5
Molecular FormulaC52H76ClN5O9S
Molecular Weight982.7 g/mol
Structural Identifiers
InChIInChI=1S/C52H75N5O9S.ClH/c1-51(2)40-15-9-11-17-43(40)56(24-27-62-32-35-65-34-31-61-26-23-53-48(58)22-14-13-19-45-49-42(39-67-45)54-50(59)55-49)46(51)20-7-6-8-21-47-52(3,4)41-16-10-12-18-44(41)57(47)25-28-63-33-36-66-38-37-64-30-29-60-5;/h6-12,15-18,20-21,42,45,49H,13-14,19,22-39H2,1-5H3,(H2-,53,54,55,58,59);1H/t42-,45+,49-;/m0./s1
InChIKeyOQTIUMQNPRXRAE-ATUMDWEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5: A Heterobifunctional PEG-Linked Biotin-Cy5 Conjugate for Fluorescent Detection and Affinity Enrichment


N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is a heterobifunctional conjugate comprising a Cy5 near-infrared fluorescent dye, a hydrophilic polyethylene glycol (PEG) spacer arm (specifically an m-PEG4 chain and a biotin-PEG3 segment), and a terminal biotin moiety . The Cy5 fluorophore exhibits excitation/emission maxima at 649/667 nm with an extinction coefficient of 232,000 M⁻¹cm⁻¹, enabling sensitive detection in the far-red spectral region with minimal background interference . The PEG spacer enhances aqueous solubility and reduces steric hindrance, while the biotin group facilitates high-affinity binding to (strept)avidin for applications ranging from fluorescence microscopy and flow cytometry to targeted protein degradation as a PROTAC linker .

Why N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 Cannot Be Directly Substituted with Other Biotin-Cy5 or Biotin-PEG Reagents


In-class biotin-Cy5 conjugates or generic biotin-PEG linkers are not interchangeable with N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 due to critical differences in linker architecture and functional group placement. The compound features a precise asymmetric design with an m-PEG4 chain on one terminus and a biotin-PEG3 chain on the other, yielding a defined molecular weight of 982.7 g/mol and an optimized spacer length that balances solubility with minimal steric interference . In contrast, simpler biotin-Cy5 constructs (e.g., Cy5 Biotin with a single PEG3 spacer) lack the extended hydrophilic m-PEG4 segment, which reduces aqueous solubility and may increase non-specific binding or aggregation in complex biological matrices [1]. Similarly, higher molecular weight PEG variants (e.g., Cy5-PEG-biotin MW 2000 or MW 5000) introduce longer, more flexible linkers that can alter conjugate hydrodynamic radius, diffusion kinetics, and labeling stoichiometry—rendering them unsuitable for applications requiring precise spatial control, such as PROTAC synthesis or FRET-based assays . The following quantitative evidence substantiates these differentiation claims.

Quantitative Differentiation Evidence for N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 Against Key Comparators


Enhanced Aqueous Solubility Enabled by Dual PEG Segments

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 demonstrates markedly improved aqueous solubility compared to non-PEGylated biotin-Cy5 conjugates or those with only a single short PEG spacer . The compound's extended hydrophilic PEG architecture (m-PEG4 plus biotin-PEG3) enables full solubility in water, DMSO, DMF, and DCM, with no precipitation observed at standard working concentrations (typically 1-10 mg/mL) . In contrast, Cy5 Biotin (without the m-PEG4 extension) exhibits lower aqueous solubility, often requiring organic co-solvents for dissolution and showing visible aggregation over time in purely aqueous buffers [1].

Aqueous Solubility Bioconjugation PEGylation

Reduced Steric Hindrance and Improved (Strept)avidin Binding Efficiency

The flexible PEG3 spacer between the biotin moiety and the Cy5 fluorophore in N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is specifically designed to minimize steric hindrance during (strept)avidin binding . This design ensures that the bulky Cy5 dye does not impede access to the biotin binding pocket, maintaining the ultra-high affinity interaction (Kd ≈ 10⁻¹⁴ to 10⁻¹⁵ M) characteristic of the biotin-(strept)avidin system . In contrast, biotin-Cy5 conjugates lacking a spacer or using shorter, rigid linkers exhibit reduced apparent binding affinity due to steric clashes, as evidenced by lower signal-to-noise ratios in pull-down assays and increased off-rates in surface plasmon resonance (SPR) measurements [1].

Steric Hindrance Affinity Binding PEG Spacer

Precise Molecular Weight and Defined Stoichiometry for Quantitative Applications

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 has a defined molecular weight of 982.7 g/mol, enabling precise molar calculations for labeling reactions . This contrasts with higher molecular weight PEG variants such as Cy5-PEG-biotin MW 2000 (average MW ~2000 Da) or MW 5000 (average MW ~5000 Da), which are polydisperse and introduce significant batch-to-batch variability in labeling stoichiometry . In quantitative applications like fluorescence correlation spectroscopy (FCS) or single-molecule FRET, the exact MW and monodispersity of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 are critical for accurate determination of diffusion coefficients and molecular brightness .

Molecular Weight Stoichiometry Labeling Precision

Optimized Linker Length for PROTAC Synthesis and Cellular Activity

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is specifically validated as a PEG-based PROTAC linker, with its combined m-PEG4 and biotin-PEG3 chain length (approximately 30-35 Å extended) optimally spacing the E3 ligase ligand from the target protein ligand for efficient ternary complex formation and subsequent ubiquitination . Linkers that are too short (e.g., biotin-PEG2 or PEG2-only constructs) restrict conformational flexibility and reduce degradation efficiency (DC50 values typically >10-fold higher), while excessively long PEG linkers (e.g., PEG8 or PEG12) can increase non-specific protein binding and reduce cellular permeability [1].

PROTAC Linker Length Targeted Protein Degradation

Optimal Application Scenarios for N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 Based on Verified Differentiation Evidence


Synthesis of PROTACs Requiring Defined PEG Linker Length and Biotin Affinity Handle

The compound's precise m-PEG4 and biotin-PEG3 architecture provides an optimal spacer length for PROTAC ternary complex formation . The biotin group serves both as an affinity handle for purification/validation (e.g., pull-down of ubiquitinated targets) and as a potential module for (strept)avidin-based delivery or detection. Users synthesizing PROTACs for targets where linker length critically influences degradation efficiency (e.g., BRD4, AR, ERα) should select this compound over shorter or polydisperse PEG linkers .

Single-Molecule Fluorescence and FRET Studies Requiring Monodisperse Probes

With an exact molecular weight of 982.7 g/mol and a single Cy5 fluorophore per molecule, N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is ideally suited for single-molecule fluorescence applications including smFRET, fluorescence correlation spectroscopy (FCS), and super-resolution microscopy (STORM/PALM) . Its monodispersity ensures consistent molecular brightness and diffusion behavior, enabling accurate determination of distances and conformational dynamics. In contrast, polydisperse PEG-biotin-Cy5 conjugates (MW 2000-5000) introduce unacceptable variability in these quantitative measurements .

High-Sensitivity Affinity Capture and Detection Assays

The flexible PEG3 spacer between biotin and Cy5 minimizes steric hindrance, preserving the native Kd of the biotin-(strept)avidin interaction (~10⁻¹⁴ M) . This ensures efficient capture of biotinylated targets on streptavidin-coated surfaces (e.g., ELISA plates, SPR chips, magnetic beads) with low background. The enhanced aqueous solubility provided by the dual PEG segments further reduces non-specific binding and aggregation, improving signal-to-noise ratios in pull-down assays, immunoassays, and nucleic acid detection .

Flow Cytometry and Fluorescence Microscopy in Complex Biological Matrices

The Cy5 excitation/emission maxima (649/667 nm) are well-separated from common autofluorescence sources, and the hydrophilic PEG segments reduce non-specific binding to cells and extracellular matrix components . This results in higher specific signal and improved resolution in flow cytometry and confocal microscopy. Compared to non-PEGylated biotin-Cy5 conjugates, which can exhibit increased background due to hydrophobic interactions, N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 provides cleaner, more interpretable data in cell-based assays .

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